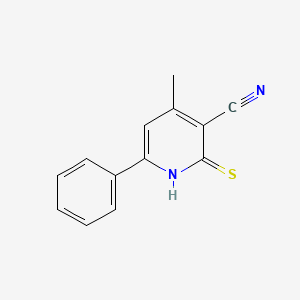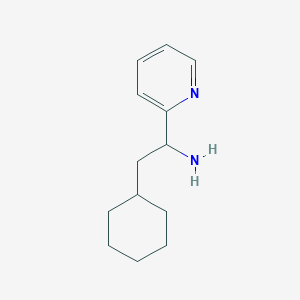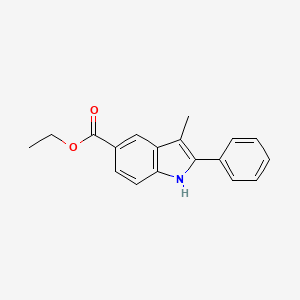
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses .
Preparation Methods
The synthesis of A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves several steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione.
Acetylation: The 21-hydroxyl group is acetylated.
Sulfonation and Elimination: The 11-hydroxyl group is sulfonated and eliminated to form a double bond.
Bromination and Epoxidation: The 9(11)-double bond is brominated and then epoxidized.
Fluorination: The epoxide is treated with hydrogen fluoride to introduce the fluorine atom at the 9-position and form the 11-hydroxyl group.
Dehydrogenation: The final step involves dehydrogenation to form the 1,4-double bond.
Chemical Reactions Analysis
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form 9-fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Halogenation reactions can introduce other halogens at specific positions.
Hydrolysis: The acetate ester can be hydrolyzed to yield the free hydroxyl compound.
Scientific Research Applications
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is widely used in scientific research:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: It is used in studies investigating the mechanisms of steroid hormone action and receptor binding.
Medicine: It is employed in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is used in the synthesis of other corticosteroid derivatives for pharmaceutical applications
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .
Comparison with Similar Compounds
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is compared with other corticosteroids such as:
Prednisolone: Similar in structure but lacks the fluorine atom at the 9-position.
Dexamethasone: Contains additional fluorine atoms and has a higher potency.
Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16-position.
The presence of the fluorine atom at the 9-position in this compound enhances its anti-inflammatory activity and reduces its mineralocorticoid effects, making it unique among corticosteroids .
Properties
Molecular Formula |
C21H25FO3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO3/c1-12(23)15-6-7-16-17-5-4-13-10-14(24)8-9-20(13,3)21(17,22)18(25)11-19(15,16)2/h6,8-10,16-18,25H,4-5,7,11H2,1-3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |
InChI Key |
VCSSMGZYACRZHN-OLGWUGKESA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![([1,1'-Biphenyl]-4-yl)(tributyl)stannane](/img/structure/B8537190.png)


